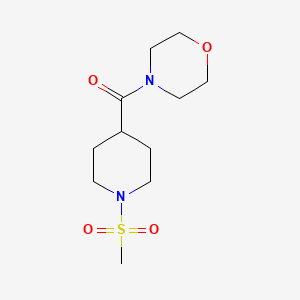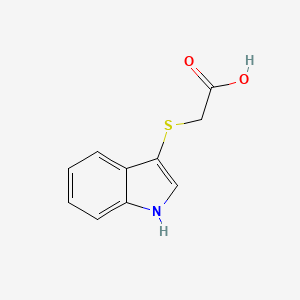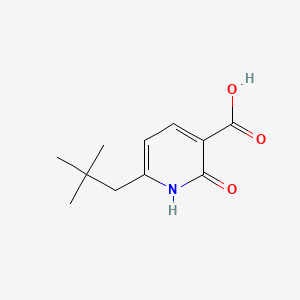
Aniflorine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniflorine is a member of quinazolines.
Applications De Recherche Scientifique
Chlorine-Anion Separation : A study by Biesaga, Kwiatkowska, and Trojanowicz (1997) focused on the development of a method for the determination of chlorine anions in water using ion chromatography and capillary electrophoresis, which might be relevant to understanding the chemical properties and applications of compounds like Aniflorine in analytical chemistry (Biesaga, Kwiatkowska, & Trojanowicz, 1997).
Chlorine Gas and Sodium Chlorate Production : Karlsson and Cornell (2016) reviewed the selectivity between chlorine and oxygen evolution in chlorate and chlor-alkali production, which could be relevant to the industrial applications of chlorine-based compounds (Karlsson & Cornell, 2016).
Electrolysis in Water Disinfection : Bergmann, Rollin, and Iourtchouk (2009) conducted a study on the risks of perchlorate formation in drinking water disinfected by direct electrolysis, which might be relevant for understanding the environmental and safety aspects of chlorine-containing compounds like this compound (Bergmann, Rollin, & Iourtchouk, 2009).
Chlorine Species in Environmental Electrochemistry : A review by Malpass and Motheo (2021) presented advances in the application of active anode materials in environmental electrochemistry, which might provide insights into the electrochemical properties and environmental applications of compounds related to this compound (Malpass & Motheo, 2021).
Perchlorate Reduction and Bioremediation : Coates and Achenbach (2004) discussed the microbiology and biochemistry of microorganisms capable of reductively transforming perchlorate into chloride, which could be relevant for understanding the bioremediation potential of chlorine-containing compounds like this compound (Coates & Achenbach, 2004).
Active Chlorine Species Electrogeneration : Moura et al. (2014) investigated the evolution of chlorine-related species electrogenerated on specific anode surfaces, which might be relevant for understanding the electrochemical behavior of this compound in various applications (Moura et al., 2014).
Propriétés
| 29048-81-5 | |
Formule moléculaire |
C20H21N3O3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(3R)-3-[2-(dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C20H21N3O3/c1-22(2)15-9-5-4-8-14(15)20(25)11-12-23-18(24)13-7-6-10-16(26-3)17(13)21-19(20)23/h4-10,25H,11-12H2,1-3H3/t20-/m1/s1 |
Clé InChI |
HSGFCNFPJXZBFJ-HXUWFJFHSA-N |
SMILES isomérique |
CN(C)C1=CC=CC=C1[C@@]2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
SMILES |
CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
SMILES canonique |
CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1212547.png)
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1212548.png)
![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)
![4-[2,3-dihydroxy-3-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl]-3,5-dimethyloxolan-2-one](/img/structure/B1212551.png)


![3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione](/img/structure/B1212555.png)





